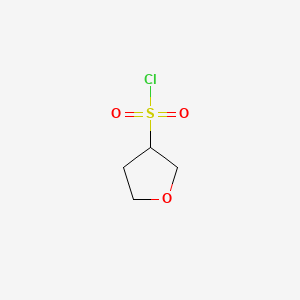

Tetrahydrofuran-3-sulfonyl chloride

Description

Properties

IUPAC Name |

oxolane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZIUOJNVVIOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678491 | |

| Record name | Oxolane-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207346-29-9 | |

| Record name | Oxolane-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Tetrahydrofuran 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a key feature of Tetrahydrofuran-3-sulfonyl chloride, making it susceptible to nucleophilic attack. This reactivity allows for the synthesis of a diverse range of derivatives.

Formation of Sulfonamides with Amines

This compound readily undergoes reactions with primary and secondary amines to yield the corresponding sulfonamides. smolecule.com This classic reaction is a cornerstone of sulfonamide synthesis and typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The general transformation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. researchgate.net The versatility of this reaction allows for the incorporation of the tetrahydrofuran-3-sulfonyl moiety into a wide array of molecules, which is of significant interest in medicinal chemistry and materials science. core.ac.uk

A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this reaction, leading to a diverse library of sulfonamide derivatives. The reaction conditions can often be tuned to achieve high yields.

Table 1: Examples of Sulfonamide Formation

| Amine | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Primary Amine | Pyridine | Dichloromethane (B109758) | N-substituted-tetrahydrofuran-3-sulfonamide | High | |

| Secondary Amine | Triethylamine | Tetrahydrofuran (B95107) | N,N-disubstituted-tetrahydrofuran-3-sulfonamide | Good | researchgate.net |

Esterification with Alcohols to Yield Sulfonates

In a similar fashion to its reaction with amines, this compound reacts with alcohols to form sulfonate esters. smolecule.com This esterification process is a fundamental method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.com The reaction is typically carried out in the presence of a base, like pyridine, which both catalyzes the reaction and scavenges the HCl produced. youtube.com

The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com This results in the formation of a sulfonate ester and pyridinium (B92312) hydrochloride. youtube.com The stereochemistry at the alcohol's carbon center is retained during this process, as the C-O bond is not broken. youtube.com The resulting sulfonate esters are valuable intermediates in organic synthesis. google.com

Table 2: Sulfonate Ester Formation from Alcohols

| Alcohol | Base | Product | Key Feature | Reference |

|---|---|---|---|---|

| Primary or Secondary Alcohol | Pyridine | Tetrahydrofuran-3-sulfonate ester | Activates alcohol -OH into a good leaving group | youtube.com |

| Furan-2,5-dimethanol (FDM) | Nucleophilic base | Bismethylene monosulfonate | Mild reaction conditions | google.com |

Reactions with Hydrazine (B178648) Derivatives to Form Sulfonyl Hydrazides

This compound can react with hydrazine and its derivatives to produce sulfonyl hydrazides. aaup.edumdpi.com This reaction is typically performed by treating the sulfonyl chloride with hydrazine hydrate (B1144303) in a suitable solvent like tetrahydrofuran (THF), ethanol, or ether. aaup.edu The use of excess hydrazine is common to ensure the formation of the monosubstituted product. researchgate.net

The resulting sulfonyl hydrazides are versatile intermediates. For instance, they can be condensed with aldehydes or ketones to form sulfonyl hydrazones, a class of compounds with various applications. The stability and reactivity of the resulting sulfonyl hydrazide can be influenced by substituents on the aromatic ring in the case of arylsulfonyl chlorides. aaup.edu

Table 3: Synthesis of Sulfonyl Hydrazides

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Hydrazine hydrate | Tetrahydrofuran (THF) | Tetrahydrofuran-3-sulfonyl hydrazide | aaup.edu |

Mechanistic Investigations of Nucleophilic Attack Pathways

The nucleophilic substitution at the sulfonyl sulfur of compounds like this compound is generally considered to proceed through a bimolecular nucleophilic substitution (SN2)-like mechanism. nih.gov Computational studies, such as those using Density Functional Theory (DFT), provide insights into the electronic structure and reactivity. smolecule.com The lowest unoccupied molecular orbital (LUMO) shows a significant contribution from the sulfur d-orbitals and the antibonding combination of sulfur-chlorine interactions, indicating the sulfur center's susceptibility to nucleophilic attack. smolecule.com

The transition state for this process is thought to involve a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride ion occupying the axial positions. mdpi.com The nature of the solvent can also play a role in the reaction pathway. researchgate.net While a concerted SN2-like mechanism is dominant, some reactions, particularly in highly ionizing and less nucleophilic solvents, might exhibit a degree of SN1 character. nih.gov

Radical-Mediated Reaction Pathways

Beyond nucleophilic substitution, this compound can also participate in radical reactions, expanding its synthetic utility.

Hydrosulfonylation of Alkenes via Visible Light Activation

A modern and powerful application of sulfonyl chlorides, including potentially this compound, is their use in the radical hydrosulfonylation of alkenes. researchgate.netnih.gov This transformation can be initiated by visible light in the presence of a photocatalyst and a hydrogen atom donor. researchgate.netresearchgate.net

The mechanism involves the photoredox-catalyzed generation of a sulfonyl radical from the sulfonyl chloride. researchgate.net This radical then adds to the alkene to form a carbon-centered radical intermediate. Subsequent hydrogen atom transfer (HAT) from a suitable donor, such as tris(trimethylsilyl)silane, furnishes the final hydrosulfonylated product. researchgate.netresearchgate.net This method is notable for its mild reaction conditions and high functional group tolerance. nih.gov Polarity-reversal catalysis can be employed to extend the scope of this reaction to alkenes with alkyl substituents. researchgate.netresearchgate.net More recently, catalyst-free versions of this reaction have been developed, using visible light to photolyze a silyl (B83357) radical precursor in an aqueous phase. bohrium.com

Table 4: Visible-Light-Mediated Hydrosulfonylation of Alkenes

| Alkene Type | Catalyst/Initiator | Hydrogen Atom Donor | Key Feature | Reference |

|---|---|---|---|---|

| Electron-deficient alkenes | fac-Ir(ppy)₃ (photoredox catalyst) | Tris(trimethylsilyl)silane | Highly effective for electron-deficient alkenes | researchgate.netresearchgate.net |

| Alkenes with alkyl substituents | Polarity-reversal catalysis | Tris(trimethylsilyl)silane | Broadens substrate scope | researchgate.netresearchgate.net |

Homolytic Cleavage and Radical Cascade Reactions

The sulfur-chlorine bond in sulfonyl chlorides like this compound is susceptible to homolytic cleavage, a process that generates a sulfonyl radical and a chlorine radical. This initiation step can be triggered by various means, including heat, light (photoredox catalysis), or interaction with a transition metal catalyst. The resulting sulfonyl radical is a key intermediate that can participate in a variety of subsequent reactions, often in a cascade sequence.

Once formed, the electrophilic sulfonyl radical can add to unsaturated systems such as alkenes and alkynes. cmu.eduresearchgate.net This addition generates a new carbon-centered radical, which can then undergo further transformations. researchgate.net One common pathway is a radical cascade reaction, where the initially formed radical engages in a series of sequential intramolecular or intermolecular events. For instance, a cascade process can involve the addition of the sulfonyl radical to an alkene, followed by a cyclization step and subsequent chlorine abstraction to yield complex cyclic products. nih.gov

The efficiency and outcome of these radical cascade reactions are influenced by several factors, including the nature of the substrate, the reaction conditions, and the presence of specific reagents. For example, in photoredox-catalyzed reactions, the choice of photocatalyst and light source can be crucial. researchgate.net The presence of a hydrogen atom donor can lead to hydrosulfonylation products, where a sulfonyl group and a hydrogen atom are added across a double bond. researchgate.netresearchgate.net

A notable example of a radical cascade involving sulfonyl chlorides is the synthesis of 3-sulfonylquinolines from N-propargylanilines. In this process, the sulfonyl chloride first reacts to form a sulfonyl radical. This radical then adds to the alkyne moiety of the N-propargylaniline, initiating a cyclization cascade that ultimately leads to the formation of the quinoline (B57606) ring. sioc-journal.cn These radical processes highlight the versatility of sulfonyl chlorides as precursors for constructing complex molecular architectures under relatively mild conditions.

Energy-Transfer Catalysis in Sulfonyl Radical Generation

Energy-transfer (EnT) catalysis has emerged as a powerful, metal-free method for generating sulfonyl radicals from their precursors, including sulfonyl chlorides and their derivatives like sulfonamides. nih.govacs.org This approach typically involves a photocatalyst that, upon irradiation with visible light, is promoted to an excited triplet state. nih.gov This excited catalyst can then transfer its energy to a suitable sulfonyl precursor, leading to the homolytic cleavage of a bond and the formation of a sulfonyl radical. nih.govacs.org

A key advantage of EnT catalysis is its ability to generate radicals under mild conditions, avoiding the need for high temperatures or harsh reagents. acs.org Mechanistic studies have shown that triplet-triplet energy transfer is a key step in this process. nih.gov For example, sulfonamides can be activated by converting them into N-sulfonylimines. The excited photocatalyst then transfers energy to the N-sulfonylimine, inducing a controlled β-scission to release the desired sulfonyl radical. nih.gov

This strategy has been successfully applied to various transformations, including the functionalization of alkenes. nih.gov The generated sulfonyl radical can add to an alkene, and the resulting carbon-centered radical can then participate in further reactions, such as hydrogen atom transfer to yield a hydrosulfonylated product. nih.gov

Recent research has also explored the use of EnT catalysis in rearrangement reactions. For instance, a visible-light-induced EnT process can generate sulfonyl radicals from sulfonamide-derived imines. These radicals can then react with alkenes bearing a heteroatom, initiating a Truce–Smiles rearrangement to produce difunctionalized alkenes. acs.org This method is noteworthy for being environmentally friendly as it does not produce sulfur dioxide as a byproduct. acs.org The ability to generate sulfonyl radicals through energy transfer from a photocatalyst opens up new avenues for their use in a variety of synthetic applications. acs.org

Cycloaddition and Rearrangement Processes

Intermolecular Cycloaddition Reactions

This compound and related sulfonyl compounds can participate in intermolecular cycloaddition reactions, providing pathways to various cyclic structures. While direct [3+2] cycloadditions involving the sulfonyl group itself are less common, the sulfonyl moiety can activate adjacent functional groups towards cycloaddition.

For instance, sulfonylacetylenes, which can be conceptually related to derivatives of this compound, have been shown to undergo gold-catalyzed intermolecular coupling with allyl ethers. beilstein-journals.org This reaction proceeds through a tandem sequence involving a conjugate addition followed by a tandfonline.comtandfonline.com-sigmatropic rearrangement, effectively a type of cycloaddition process. The strong polarizing effect of the sulfonyl group facilitates the initial intermolecular attack. beilstein-journals.org

In the context of radical chemistry, the sulfonyl radical generated from a sulfonyl chloride can add to an alkene. The resulting carbon-centered radical can then be trapped by another species in an intermolecular fashion. While not a formal cycloaddition, these sequential additions can lead to the construction of cyclic systems.

Furthermore, thermal hetero [3+2] cycloaddition reactions have been documented for related systems, leading to the formation of functionalized tetrahydrofurans. acs.org Although not directly involving the sulfonyl chloride, this demonstrates the utility of cycloaddition strategies in synthesizing heterocyclic cores similar to the tetrahydrofuran moiety of the title compound. In some cases, intramolecular dipolar cycloadditions have been employed to construct complex polycyclic systems containing a tetrahydrofuran ring, starting from precursors that could be derived from sulfonylated intermediates. nih.gov

Intramolecular Rearrangements Involving the Sulfonyl Group

The sulfonyl group, including that which could be present in derivatives of this compound, can participate in various intramolecular rearrangement reactions, often leading to significant molecular reorganization. These rearrangements can proceed through either ionic or free-radical mechanisms. tandfonline.com

One of the most well-known rearrangements is the Truce–Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring, displacing a sulfonyl group. cdnsciencepub.com A variation of this, the radical Truce–Smiles rearrangement, has been developed using visible-light-induced energy transfer catalysis. acs.org In this process, a sulfonyl radical generated from a sulfonamide derivative adds to an alkene. The resulting carbon-centered radical then undergoes an intramolecular rearrangement where an aryl group migrates from a heteroatom (like oxygen, nitrogen, or sulfur) to the carbon atom, displacing the sulfonyl-containing moiety. acs.org

Another significant rearrangement is the 1,3-migration of a sulfonyl group. This can occur in allylic systems and has been utilized in the synthesis of α,β-unsaturated ketones. researchgate.net The rearrangement can be catalyzed, for instance, by silica (B1680970) gel. researchgate.net C–H sulfonylation via a 1,3-rearrangement of a sulfonyl group has also been reported in indole (B1671886) derivatives, proceeding through an intermolecular addition of a desorbed sulfinyl ion. researchgate.net

The Ramberg–Bäcklund rearrangement is another classic reaction of sulfones, although it typically involves α-halo sulfones and leads to the formation of alkenes with the extrusion of sulfur dioxide. While not a direct rearrangement of the sulfonyl group itself, it is a key transformation of sulfone derivatives. tandfonline.com These intramolecular rearrangements highlight the dynamic nature of the sulfonyl group and its ability to facilitate the construction of complex molecular scaffolds. tandfonline.comcdnsciencepub.com

Electrophilic Activation and Coupling Reactions

Cross-Coupling Methodologies Involving Sulfonyl Chloride Substrates

Sulfonyl chlorides, such as this compound, have emerged as versatile coupling partners in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions often proceed with the extrusion of sulfur dioxide (desulfitation or desulfonylation), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnacs.org

Palladium-catalyzed cross-coupling reactions have been extensively studied. For instance, the Stille cross-coupling of arenesulfonyl chlorides with organostannanes provides an efficient route to biaryls. acs.org In these reactions, the sulfonyl chloride group is often more reactive than the corresponding aryl chlorides and bromides. acs.org The mechanism is thought to involve the insertion of the palladium catalyst into either the S-Cl or C-S bond, followed by the elimination of SO2 to form an arylpalladium species, which then participates in the cross-coupling cycle. acs.org Similarly, palladium catalysis can be used to couple organostannanes with sulfonyl chlorides to synthesize sulfones. openalex.orgacs.org

Iron-catalyzed cross-coupling reactions have also been developed as a more economical and environmentally friendly alternative. For example, iron catalysts can mediate the desulfinylative cross-coupling of sulfonyl chlorides with Grignard reagents to form C-C bonds. nih.gov

More recently, photoredox catalysis has provided a mild and efficient way to activate sulfonyl chlorides for cross-coupling. Visible light, in combination with a suitable photocatalyst, can induce the formation of a sulfonyl radical. This radical can then engage in coupling reactions. For example, a photoinduced iron-catalyzed direct chlorination of aromatic sulfonyl chlorides has been reported, proceeding via the extrusion of SO2. researchgate.net

These cross-coupling methodologies demonstrate the utility of the sulfonyl chloride functional group as a reactive handle for molecular construction, offering a valuable alternative to more traditional coupling partners like organic halides. sioc-journal.cn

Comparative Reactivity Studies with Analogous Sulfonyl Chlorides

The reactivity of this compound is best understood by comparing it to analogous sulfonyl chlorides, which helps to delineate the influence of its structural features—namely, the aliphatic, cyclic nature and the presence of an ether linkage.

Compared to aromatic sulfonyl chlorides like p-toluenesulfonyl chloride, this compound is an aliphatic sulfonyl chloride. Generally, the rate of reaction of sulfonyl chlorides is influenced by the electronic nature of the substituent attached to the sulfonyl group. Aromatic sulfonyl chlorides with electron-withdrawing groups on the aromatic ring are typically more reactive towards nucleophiles, while those with electron-donating groups are less reactive. nih.gov As an aliphatic sulfonyl chloride, its reactivity is not directly modulated by resonance effects from an aromatic ring. However, the ether oxygen in the tetrahydrofuran ring has an electron-withdrawing inductive effect, which can influence the electrophilicity of the sulfur atom.

When compared with simple acyclic alkanesulfonyl chlorides such as methanesulfonyl chloride or ethanesulfonyl chloride, the cyclic structure of this compound imposes conformational constraints. These constraints can affect the accessibility of the sulfonyl chloride group to incoming nucleophiles, potentially leading to different reaction kinetics. Research on the reactions of various alkanesulfonyl chlorides with cyclic imines has shown diverse outcomes, suggesting that the structure of the alkyl group plays a significant role in the reaction pathway. researchgate.net

The positional isomerism within the tetrahydrofuran ring also plays a critical role. For instance, a comparison between (Tetrahydrofuran-3-yl)methanol and its positional isomer (Tetrahydrofuran-2-yl)methanol reveals distinct reactivity due to altered steric and electronic environments. By analogy, this compound would be expected to exhibit different reactivity compared to Tetrahydrofuran-2-sulfonyl chloride. The proximity of the ether oxygen to the sulfonyl group is different in the 2- and 3-positions, which would alter the inductive effect and potential intramolecular interactions, thereby affecting the stability of reaction intermediates and transition states.

Furthermore, a comparison can be made with sulfonyl fluorides. The sulfur-chlorine (S-Cl) bond in sulfonyl chlorides is significantly weaker and more reactive than the sulfur-fluorine (S-F) bond in sulfonyl fluorides. nih.gov This makes this compound more reactive towards nucleophiles but also less stable for storage compared to its hypothetical sulfonyl fluoride (B91410) analog, Tetrahydrofuran-3-sulfonyl fluoride. This difference in reactivity allows for distinct applications, with the chloride being used for a broader range of nucleophilic substitution reactions under milder conditions. nih.govsmolecule.com

Table 2: Comparative Reactivity of Sulfonyl Halides

| Compound Type | Key Structural Feature | General Reactivity Trend | Reference |

| Aromatic Sulfonyl Chlorides | Aryl group attached to SO₂Cl | Reactivity influenced by ring substituents (electron-withdrawing groups increase reactivity) | nih.gov |

| Acyclic Alkanesulfonyl Chlorides | Acyclic alkyl group attached to SO₂Cl | Baseline for aliphatic reactivity; less steric hindrance than cyclic analogues | researchgate.net |

| This compound | Cyclic aliphatic group with ether linkage | Reactivity influenced by inductive effect of ether oxygen and conformational constraints of the ring | |

| Sulfonyl Fluorides | S-F bond instead of S-Cl | Less reactive, more stable than corresponding sulfonyl chlorides due to stronger S-F bond | nih.gov |

Applications of Tetrahydrofuran 3 Sulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Architectures

The inherent structure of tetrahydrofuran-3-sulfonyl chloride makes it an ideal starting point for the synthesis of more elaborate heterocyclic systems. The THF moiety is a common scaffold in numerous biologically active natural products, while the sulfonyl chloride group provides a reactive handle for a multitude of chemical modifications. smolecule.com

A primary application of this compound is in the synthesis of diverse, functionalized tetrahydrofuran (B95107) derivatives. The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack, providing a straightforward method for introducing a wide range of substituents at the C-3 position of the THF ring. smolecule.com

Detailed research findings indicate that the compound readily reacts with various nucleophiles under standard conditions to yield stable, functionalized products. For instance, reaction with primary and secondary amines leads to the formation of the corresponding N-substituted tetrahydrofuran-3-sulfonamides. Similarly, treatment with alcohols in the presence of a base affords tetrahydrofuran-3-sulfonate esters. smolecule.com These reactions are not merely simple transformations; they are key steps in building molecular complexity, converting a relatively simple starting material into a variety of more advanced intermediates for pharmaceutical and agrochemical synthesis. smolecule.com The resulting sulfonamides and sulfonate esters can participate in further synthetic manipulations, making this compound a valuable linchpin in multistep synthetic sequences.

Table 1: Synthesis of Functionalized Tetrahydrofurans via Nucleophilic Substitution

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Primary Amine (R-NH₂) | N-Alkyl-tetrahydrofuran-3-sulfonamide | THF-SO₂Cl + R-NH₂ → THF-SO₂-NHR |

| Secondary Amine (R₂NH) | N,N-Dialkyl-tetrahydrofuran-3-sulfonamide | THF-SO₂Cl + R₂NH → THF-SO₂-NR₂ |

| Alcohol (R-OH) | Tetrahydrofuran-3-sulfonate Ester | THF-SO₂Cl + R-OH → THF-SO₂-OR |

| Water (H₂O) | Tetrahydrofuran-3-sulfonic Acid | THF-SO₂Cl + H₂O → THF-SO₂-OH |

This table illustrates the general reactions of this compound with common nucleophiles. smolecule.com

The construction of spirocyclic systems, which contain two rings connected by a single common atom, is of great interest in medicinal chemistry as it allows for the creation of unique three-dimensional molecular shapes. rsc.org this compound serves as a valuable precursor for the synthesis of spirocyclic sultams (cyclic sulfonamides), where the sulfur atom is part of the newly formed ring.

While sulfonyl chlorides themselves can be unstable under certain reductive conditions, they are readily converted into more stable sulfonyl fluorides. nih.govthieme-connect.com These sulfonyl fluoride (B91410) derivatives are key intermediates in the synthesis of spirocyclic sultams. A well-established synthetic strategy involves the intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides. nih.govresearchgate.net In a potential application, a derivative of this compound, such as 3-(cyanomethyl)this compound, could be converted to the corresponding sulfonyl fluoride. Subsequent reduction of the nitrile group to an amine would trigger a spontaneous intramolecular cyclization, with the newly formed amino group attacking the sulfonyl fluoride to form a spiro-γ-sultam. This methodology provides an efficient route to novel sp³-rich scaffolds that mimic common saturated nitrogen heterocycles, offering new possibilities for drug discovery. nih.gov

Introduction of Sulfonyl Functionalities into Diverse Molecular Frameworks

The sulfonyl chloride group is a powerful tool for installing sulfonyl moieties (R-SO₂-) into organic molecules. This compound specifically allows for the introduction of the unique tetrahydrofuran-3-sulfonyl group. This is significant because sulfonamides, sulfonate esters, and sulfones are prominent functional groups in a vast number of pharmaceuticals and bioactive compounds. magtech.com.cn

The reactivity of this compound as a sulfonylating agent is broad. It can react with a wide array of nucleophiles beyond simple amines and alcohols. For example, its reaction with organozinc reagents can lead to the formation of carbon-sulfur bonds, producing sulfones. rsc.org The ability to attach the THF-SO₂- moiety to different molecular backbones—aliphatic, aromatic, or heterocyclic—is a key feature of its utility. This transformation is typically robust and high-yielding, making it a reliable method in synthetic campaigns. semanticscholar.org The mild conditions often employed for these reactions ensure compatibility with a wide range of other functional groups, allowing for its use in the late-stage functionalization of complex molecules. semanticscholar.org

Table 2: Representative Sulfonylation Reactions

| Reagent | Nucleophile | Product Type |

|---|---|---|

| Aniline | Amine | Aryl Sulfonamide |

| Benzyl Alcohol | Alcohol | Benzyl Sulfonate Ester |

| Phenylzinc Chloride | Organometallic | Aryl Sulfone |

| Sodium Sulfide | Inorganic Salt | Thiosulfonate (intermediate) |

This table provides examples of the diverse molecular frameworks that can be functionalized using this compound.

Role in Polymer Chemistry and Material Science

The dual chemical nature of this compound—a stable heterocyclic ring and a reactive functional group—makes it a compound of interest in polymer chemistry and material science. smolecule.com Its application can be envisioned in two primary areas: the post-polymerization modification of existing polymers and as a monomeric or initiating species in polymerization reactions.

Post-synthetic modification is a powerful technique for tailoring the properties of polymers. This compound is a candidate for the chemical modification of polymers that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups. In a process known as polymer grafting, the sulfonyl chloride can react with these sites along a polymer backbone, covalently attaching the tetrahydrofuran-3-sulfonyl moiety as a side chain. dtic.mil

This type of modification can significantly alter the properties of the parent polymer. For example, grafting the polar tetrahydrofuran group onto a nonpolar polymer could enhance its solubility in certain solvents, improve its dye-uptake, or alter its surface properties. Research on analogous systems, such as the modification of poly-m-phenylenes via sulfonyl chloride derivatives, has demonstrated the feasibility of this approach for creating sulfonamide and sulfonate derivatives of polymers. dtic.mil Furthermore, the modification of advanced materials like metal-organic frameworks (MOFs) has been achieved by converting sulfonic acid groups to sulfonyl chlorides, which then serve as reactive sites for further functionalization. rsc.org

This compound has the potential to be incorporated into polymer chains during their synthesis. One plausible route is through its use as an initiator in controlled radical polymerization techniques. Sulfonyl chlorides are known to act as effective initiators for Atom Transfer Radical Polymerization (ATRP), a method that allows for the synthesis of polymers with well-defined molecular weights and architectures. acs.orgresearchgate.net In this scenario, the polymerization would start from the sulfonyl chloride group, placing the tetrahydrofuran-3-sulfonyl unit at the beginning of each polymer chain.

Alternatively, the molecule could be first modified to contain a polymerizable group. For instance, reaction with an unsaturated alcohol (e.g., allyl alcohol) would yield a tetrahydrofuran-3-sulfonate ester bearing a double bond. This new molecule could then act as a co-monomer in conventional free-radical or metathesis polymerizations, such as Acyclic Diene Metathesis (ADMET) polymerization, which is known to be tolerant of the sulfonate ester group. unifr.ch This would allow for the random or block incorporation of the tetrahydrofuran-containing unit along the polymer backbone. The THF ring itself is also capable of undergoing cationic ring-opening polymerization (ROP), although the presence of the sulfonyl chloride group would likely necessitate a protection strategy or specific catalytic system. researchgate.net These strategies could lead to the development of novel copolymers with unique thermal and mechanical properties.

Generation of Reactive Intermediates for Organic Transformations

The sulfonyl chloride functional group is a well-established precursor for several classes of reactive intermediates that are pivotal in carbon-carbon and carbon-heteroatom bond-forming reactions. By leveraging the reactivity of the S-Cl bond, this compound can be transformed into intermediates such as diazo compounds and their subsequent carbenoids, as well as precursors for olefin synthesis.

This compound serves as a key starting material for the synthesis of diazo compounds through a sequence known as diazo-transfer. This process is fundamental for generating carbenes and carbenoids, which are powerful intermediates for cyclopropanation, insertion reactions, and rearrangements.

The general and well-established pathway involves two main steps:

Synthesis of the Sulfonyl Azide (B81097): The sulfonyl chloride is first converted into the corresponding Tetrahydrofuran-3-sulfonyl azide. This is typically achieved by reacting the sulfonyl chloride with an azide source, such as sodium azide. soton.ac.uk

Diazo-Transfer Reaction: The resulting sulfonyl azide is then used as a diazo-transfer agent. It reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base. orgsyn.org This transfers the diazo group (=N₂) to the methylene carbon, yielding an α-diazo compound and the sulfonamide byproduct. soton.ac.ukorgsyn.org

Once the diazo compound is formed, it can be used to generate a reactive carbene or carbenoid intermediate. This is most commonly achieved through catalysis with transition metals, particularly rhodium(II) complexes. acs.orggla.ac.uk The catalyst facilitates the extrusion of nitrogen gas (N₂) from the diazo compound, forming a metal-carbene species that can then participate in a variety of synthetic transformations. acs.org

Table 1: Hypothetical Pathway to Carbenoid Generation from this compound

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | This compound | Sodium Azide (NaN₃) | Tetrahydrofuran-3-sulfonyl azide | Formation of the diazo-transfer agent. soton.ac.uk |

| 2 | Tetrahydrofuran-3-sulfonyl azide + Active Methylene Compound (e.g., diethyl malonate) | Base (e.g., Triethylamine) | Diethyl diazomalonate + Tetrahydrofuran-3-sulfonamide | Diazo group transfer to a suitable substrate. orgsyn.org |

| 3 | Diethyl diazomalonate | Rhodium(II) acetate (B1210297) [Rh₂(OAc)₄] | Rhodium(II) carbenoid | Generation of the reactive intermediate for subsequent reactions (e.g., cyclopropanation). acs.orggla.ac.uk |

This compound can act as a precursor in well-known olefination reactions, providing a route to alkenes. These methods typically transform the sulfonyl group into a leaving group that facilitates the formation of a carbon-carbon double bond.

Via Sulfonyl Hydrazones (Shapiro and Bamford-Stevens Reactions): A primary route to olefins begins with the conversion of the sulfonyl chloride into a sulfonyl hydrazide by reaction with hydrazine (B178648). This intermediate is then condensed with an aldehyde or ketone to form a sulfonyl hydrazone. ddugu.ac.inrsc.org Base-induced elimination of the sulfonyl group from the hydrazone generates the olefin. ddugu.ac.in

The Bamford-Stevens reaction uses a mild base like sodium methoxide (B1231860) (NaOMe).

The Shapiro reaction employs a strong base, typically two or more equivalents of an organolithium reagent (e.g., n-BuLi), which generates a vinyllithium (B1195746) intermediate that can be quenched or reacted with an electrophile. ddugu.ac.in

Via Sulfones (Julia-Lythgoe and Julia-Kocienski Olefination): Another powerful strategy is the Julia olefination, which involves a sulfone intermediate. wikipedia.orgarkat-usa.org this compound can be converted into a corresponding sulfone, for example, by a Friedel-Crafts reaction with an aromatic ring or by reaction with an organometallic reagent. This sulfone is then deprotonated with a strong base to form a carbanion, which adds to an aldehyde or ketone. The resulting β-alkoxy sulfone is then subjected to reductive elimination (Julia-Lythgoe) or undergoes spontaneous elimination via a heterocyclic intermediate (Julia-Kocienski) to furnish the alkene. wikipedia.orggla.ac.ukacs.org This method is particularly noted for its high E-selectivity in many cases. wikipedia.org

Postsynthetic Functionalization of Metal-Organic Frameworks (MOFs)

Postsynthetic modification (PSM) is a crucial technique for introducing new functionalities into pre-formed Metal-Organic Frameworks (MOFs) without altering their underlying structure. rsc.orgacs.org Sulfonyl chlorides, including this compound, are highly effective reagents for this purpose, enabling the covalent attachment of specific organic moieties to the MOF's linkers or nodes. rsc.orgrsc.org

The most common application involves the reaction of the sulfonyl chloride with an amine-functionalized MOF. rsc.org For instance, MOFs such as CAU-1-NH₂ or IRMOF-3, which contain free amino groups on their organic linkers, can be readily modified. rsc.orgacs.org The reaction between the amine and this compound forms a stable sulfonamide bond, effectively tethering the tetrahydrofuran unit to the MOF's internal surface. This modification can alter the MOF's properties, such as its polarity, pore environment, and capacity for specific host-guest interactions. rsc.orgresearchgate.net The reaction is typically carried out under mild conditions to preserve the crystallinity and porosity of the framework. rsc.orgacs.org

Table 2: Research Findings on Postsynthetic Modification of MOFs with Sulfonyl Chlorides

| MOF | Functional Group | Reagent Class | Reaction Conditions | Resulting Linkage | Reference |

| CAU-1-NH₂ | Primary Amine (-NH₂) | Generic Alkyl/Aryl Sulfonyl Chlorides | Pyridine (B92270), THF, Room Temp. | Sulfonamide (-NH-SO₂-R) | rsc.orgrsc.org |

| Cr-MIL-101-SO₃H | Sulfonic Acid (-SO₃H) | Primary/Secondary Amines (via in-situ formation of sulfonyl chloride) | Oxalyl chloride, cat. DMF, THF, Room Temp. | Sulfonamide (-SO₂-NR₂ / -SO₂-NHR) | rsc.orgresearchgate.net |

This table summarizes general findings for the reaction class. This compound would be the specific reagent for introducing the tetrahydrofuran-3-sulfonyl group.

As a Precursor in Multi-Step Synthetic Sequences for Chiral Compounds

The tetrahydrofuran ring is a privileged scaffold found in numerous natural products and biologically active molecules. acs.orgresearchgate.net this compound serves as a valuable building block for introducing this chiral motif in multi-step syntheses. The sulfonyl chloride group acts as a versatile chemical handle for forming new bonds with retention or controlled manipulation of stereochemistry.

A key application is the synthesis of chiral sulfonamides. Reaction of this compound (itself a chiral molecule, typically used as a racemate) with an enantiomerically pure chiral amine leads to the formation of a pair of diastereomeric sulfonamides. nih.govrsc.org Because diastereomers have different physical properties, they can often be separated using standard techniques like column chromatography or crystallization. Subsequent cleavage of the sulfonamide group, if desired, can liberate the chiral amine or provide a pathway to other chiral derivatives. This strategy provides a robust method for asymmetric synthesis and the creation of libraries of chiral compounds for drug discovery and materials science. rsc.orgnih.gov

Table 3: Illustrative Synthesis of Chiral Sulfonamides

| Step | Reactant 1 | Reactant 2 (Chiral) | Base/Solvent | Product | Significance |

| 1 | This compound (racemic) | (R)-α-Methylbenzylamine | Pyridine or Triethylamine / Dichloromethane (B109758) | Diastereomeric mixture of N-((R)-α-Methylbenzyl)tetrahydrofuran-3-sulfonamides | Formation of separable diastereomers from a chiral amine. nih.govrsc.org |

| 2 | Separated Diastereomer 1 | - | - | Enantiomerically pure sulfonamide | Access to a single stereoisomer for further synthetic elaboration or biological testing. |

Spectroscopic and Structural Elucidation of Tetrahydrofuran 3 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of Tetrahydrofuran-3-sulfonyl chloride is characterized by multiplets corresponding to the protons on the tetrahydrofuran (B95107) ring. smolecule.com The chemical shifts and coupling patterns are crucial for assigning each proton to its specific position within the five-membered ring. The proton attached to the carbon bearing the sulfonyl chloride group (at the 3-position) typically exhibits a distinct chemical shift due to the electron-withdrawing nature of the sulfonyl chloride group. smolecule.com The protons on the carbons adjacent to the oxygen atom (positions 2 and 5) and the other carbon of the ring (position 4) will also show characteristic signals.

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the four unique carbon atoms in the tetrahydrofuran ring. The carbon atom bonded to the sulfonyl chloride group is significantly deshielded and appears at a lower field (higher ppm value) compared to the other ring carbons. The chemical shifts of the other carbons are influenced by their proximity to the oxygen atom and the sulfonyl chloride group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. rsc.orgnih.govbeilstein-journals.orgwhiterose.ac.uk

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the tetrahydrofuran ring, revealing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for confirming the position of the sulfonyl chloride group by observing correlations between the protons on the ring and the carbon atom attached to the sulfonyl group.

These 2D NMR techniques are routinely used to aid in the assignment of spectra for complex molecules, including derivatives of tetrahydrofuran. rsc.orgbeilstein-journals.orgwhiterose.ac.uk

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, is instrumental in identifying the characteristic functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride group and the tetrahydrofuran ring. The most prominent bands would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively. Additionally, C-O-C stretching vibrations from the tetrahydrofuran ring would be observed. The characterization of synthesized compounds using FT-IR is a common practice. nih.govresearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. mdpi.com For this compound, Raman spectroscopy can be used to observe the S-Cl stretching vibration, which is often weak in the IR spectrum. The symmetric vibrations of the tetrahydrofuran ring are also typically strong in the Raman spectrum. researchgate.net Raman spectroscopy has been successfully used for the analysis of solvents like tetrahydrofuran and for monitoring chemical reactions in real-time. researchgate.netspectroscopyonline.com

Interactive Data Tables

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of "this compound" and its derivatives. It provides crucial information regarding the molecular weight and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass and elemental composition of a compound with high accuracy, typically to the third or fourth decimal place. researchgate.net For "this compound" (Molecular Formula: C₄H₇ClO₃S), HRMS can unequivocally confirm its elemental formula by measuring its exact mass. fishersci.ca

The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, allows for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net This capability is vital for confirming the identity of the target compound and for elucidating the structures of its reaction products and potential impurities. nih.gov

The expected high-resolution masses for various adducts of "this compound" are presented below. The precise mass measurement provided by HRMS would allow for the confident assignment of the molecular formula, often with a mass accuracy error in the low parts-per-million (ppm) range. scispace.com

Table 1: Theoretical High-Resolution Mass Data for this compound (C₄H₇ClO₃S) Data derived from the molecular formula. fishersci.ca

| Ion Species | Molecular Formula | Theoretical m/z (Da) |

| [M]⁺˙ | [C₄H₇³⁵ClO₃S]⁺˙ | 170.9777 |

| [M+H]⁺ | [C₄H₈³⁵ClO₃S]⁺ | 171.9855 |

| [M+Na]⁺ | [C₄H₇³⁵ClNaO₃S]⁺ | 193.9675 |

| [M+NH₄]⁺ | [C₄H₁₁³⁵ClNO₃S]⁺ | 189.0121 |

Note: Masses are calculated using the most abundant isotope, ³⁵Cl.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often thermally labile, molecules. researchgate.net It is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov While "this compound" itself is a reactive molecule, ESI-MS is instrumental in characterizing its derivatives, such as the sulfonamides and sulfonate esters formed in its reactions with nucleophiles. ekb.eg

Derivatization of compounds can significantly enhance their ionization efficiency in ESI-MS. nih.govresearchgate.net For instance, the reaction of phenols or amines with sulfonyl chlorides like "this compound" yields sulfonate esters or sulfonamides, respectively. These derivatives typically exhibit excellent response in positive-ion ESI-MS, often forming intense protonated molecules, [M+H]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) experiments on these derivatives provide valuable structural information. A common and characteristic fragmentation pathway for sulfonyl derivatives is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 63.96 Da. nih.gov The product ion spectra can also be dominated by fragments corresponding to the parent amine or alcohol, providing clear evidence of the original analyte's structure. nih.gov

Table 2: Common ESI-MS Fragments for a Hypothetical Sulfonamide Derivative (Derived from this compound and Aniline)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |

| 228.06 | 164.10 | Loss of SO₂ (63.96 Da) |

| 228.06 | 94.05 | Fragment corresponding to protonated aniline |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions and crystal packing.

While a crystal structure for the parent compound, "this compound," is not widely reported, X-ray crystallography is extensively used to characterize its more stable, crystalline derivatives. mdpi.com For example, the stereochemistry of products resulting from reactions involving sulfonyl chlorides has been unambiguously assigned using single-crystal X-ray diffraction. researchgate.net

The synthesis of sulfonate esters from sulfonyl chlorides and phenols in the presence of tetrahydrofuran (THF) has been reported, with the resulting crystalline products being fully characterized by X-ray diffraction. mdpi.com Such analyses confirm the molecular connectivity and reveal the conformation of the tetrahydrofuran ring and the geometry around the sulfonate group. In various crystal structures containing a THF moiety, the ring is known to adopt specific conformations, and the oxygen atom can participate in coordination with metal ions in various geometries. uwa.edu.aursc.org The structural data obtained from X-ray analysis is crucial for understanding structure-activity relationships and for validating reaction outcomes.

Advanced Spectroscopic Methods for Reaction Monitoring and Kinetic Studies

Modern synthetic chemistry relies on advanced spectroscopic methods to monitor reaction progress, identify transient intermediates, and perform kinetic studies to understand reaction mechanisms.

Reaction Monitoring: Electrospray ionization mass spectrometry (ESI-MS) serves as a powerful tool for real-time or near-real-time reaction monitoring. researchgate.net By directly infusing aliquots from a reaction mixture into the mass spectrometer, chemists can track the disappearance of reactants (e.g., "this compound"), the appearance of products (e.g., sulfonamides), and the formation of transient intermediates. This provides invaluable insight into the reaction pathway. researchgate.net

Kinetic Studies and Mechanistic Insights: The kinetics of a reaction involving "this compound" can be followed by monitoring the change in concentration of a reactant or product over time using techniques like HPLC-UV or quantitative NMR. Furthermore, advanced spectroscopic methods can be employed to probe specific mechanistic questions. For instance, in photoredox-catalyzed reactions involving sulfonyl chlorides, UV-Vis spectroscopy can be used to study the formation and behavior of electron donor-acceptor (EDA) complexes, which are often key to initiating the reaction. rsc.org

Structural Elucidation of Products: Advanced Nuclear Magnetic Resonance (NMR) techniques are critical for the complete structural assignment of complex reaction products. For example, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of products by measuring through-space correlations between protons, which was instrumental in confirming the stereochemistry of vinyl sulfones derived from sulfinyl sulfones. nih.gov

Theoretical and Computational Investigations of Tetrahydrofuran 3 Sulfonyl Chloride Reactivity

Density Functional Theory (DFT) Studies for Electronic Structure and Conformation

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and conformational preferences of Tetrahydrofuran-3-sulfonyl chloride. escholarship.orgacs.org Computational studies, often employing functionals like B3LYP with various basis sets, provide detailed insights into the molecule's geometry and orbital characteristics. smolecule.comnih.gov

The fundamental structure consists of a five-membered tetrahydrofuran (B95107) (THF) ring, which is not planar and undergoes pseudorotation, with a sulfonyl chloride group attached at the 3-position. smolecule.comnih.gov DFT calculations help to determine the bond lengths and angles. For instance, the sulfur-chlorine bond length is typically calculated to be around 2.13-2.15 Å, and the sulfur-oxygen double bonds are approximately 1.43-1.45 Å. smolecule.com The bond connecting the sulfonyl group's sulfur atom to the carbon of the THF ring is generally in the range of 1.78-1.80 Å. smolecule.com

These computational approaches also allow for the investigation of different conformers of the molecule, arising from the puckering of the THF ring and the rotation around the C-S bond. The relative energies of these conformers can be calculated to predict the most stable structures in the gas phase and in solution. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of this compound. ucl.ac.uknih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org The energy and composition of these orbitals dictate how the molecule interacts with other chemical species. researchgate.net

For this compound, DFT calculations indicate that the HOMO is primarily localized on the lone pair electrons of the chlorine and oxygen atoms of the sulfonyl group. smolecule.com The LUMO, on the other hand, is typically centered on the sulfur atom and the S-Cl bond, highlighting the electrophilic nature of the sulfur atom.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. FMO analysis is instrumental in predicting the outcomes of reactions, such as nucleophilic substitutions, where the nucleophile's HOMO interacts with the LUMO of the sulfonyl chloride. nih.govbu.edu

Table 1: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) - CAM-B3LYP | Energy (eV) - M06 |

|---|---|---|

| HOMO | - | - |

| LUMO | - | - |

| Energy Gap | 3.881 | 1.842 |

Note: The values presented are illustrative and can vary based on the specific computational method and basis set used. A study on related N-sulfonyl derivatives showed an energy gap of 3.881 eV with CAM-B3LYP and 1.842 eV with the M06 functional for a compound with a nitro group, indicating the influence of substituents on these values. acs.org

The charge distribution within this compound is highly polarized due to the presence of electronegative oxygen and chlorine atoms. DFT calculations can provide a quantitative measure of this polarization through various population analysis schemes. The sulfur atom of the sulfonyl chloride group bears a significant partial positive charge, making it a primary site for nucleophilic attack. researchgate.net

The electrophilicity of the molecule can be quantified using parameters derived from DFT calculations, such as the global electrophilicity index (ω). researchgate.net This index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. The high electrophilicity of the sulfonyl group is a key driver of its reactivity. researchgate.net The beta-carbon of an α,β-unsaturated sulfonyl group is often the most reactive electrophilic site. researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of reactions involving this compound. nih.govnih.gov By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control the reaction's outcome.

A critical aspect of mechanistic studies is the characterization of transition states (TS), which are the energy maxima along the reaction coordinate. researchgate.netnih.gov DFT calculations can be used to locate and verify these transition state structures. For instance, in a nucleophilic substitution reaction, the transition state would involve the partial formation of a new bond between the nucleophile and the sulfur atom, and the partial breaking of the sulfur-chlorine bond.

Reaction pathway analysis involves tracing the minimum energy path that connects reactants, transition states, and products. This provides a detailed, step-by-step picture of how the reaction proceeds. For example, in reactions with amines or alcohols, computational models can help to distinguish between different possible mechanisms, such as a concerted SN2-type mechanism or a stepwise mechanism involving a pentacoordinate intermediate. researchgate.net

Once the transition states are located, their energies relative to the reactants can be calculated to determine the activation energy barrier for the reaction. ucla.edu This energy barrier is a key determinant of the reaction rate; a lower barrier corresponds to a faster reaction. uou.ac.in

Computational methods can predict reaction kinetics by applying transition state theory, which relates the rate constant of a reaction to the free energy of activation. acs.org These predictions can be compared with experimental kinetic data to validate the proposed mechanism. For example, calculations can help explain why certain nucleophiles react faster with this compound than others, or how the reaction rate is affected by changes in the solvent or temperature. dss.go.th

Molecular Dynamics Simulations for Solvent Effects and Dynamic Interactions

While gas-phase DFT calculations provide fundamental insights, the behavior of this compound in a real-world chemical reaction is significantly influenced by the solvent. upertis.ac.id Molecular dynamics (MD) simulations are employed to study these solvent effects and other dynamic interactions. frontiersin.orgacs.org

MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time. researchgate.net This allows for the investigation of how the solvent molecules arrange themselves around the solute and how this solvation shell affects its conformation and reactivity. researchgate.net For example, in a polar solvent, the solvent molecules can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. rsc.org

These simulations can also provide insights into the dynamic processes that are difficult to study with static DFT calculations, such as the diffusion of reactants towards each other and the conformational changes that the molecule might undergo during the reaction. cardiff.ac.uk By combining DFT with MD simulations, a more complete and accurate picture of the reactivity of this compound in its chemical environment can be obtained. rsc.org

Prediction of Spectroscopic Properties from First Principles

The theoretical prediction of spectroscopic properties for molecules like this compound from first principles, or ab initio methods, provides invaluable insight into its electronic structure and behavior. These computational techniques, primarily rooted in quantum mechanics, allow for the calculation of spectra without prior experimental data. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.govmdpi.com

To predict Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. nih.govcsic.es This approach calculates the isotropic magnetic shielding constants (σ) for each nucleus (e.g., ¹H and ¹³C). These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), which is calculated at the same level of theory. The choice of the functional (e.g., B3LYP, PBE0, ωB97xD) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is crucial for achieving high accuracy that correlates well with experimental results. nih.govnih.gov For heterocyclic systems, these methods have proven robust in predicting both proton and carbon chemical shifts. nih.govnih.gov

Infrared (IR) spectroscopy predictions involve calculating the vibrational frequencies and their corresponding intensities. After optimizing the molecule's geometry to find its lowest energy state, a frequency calculation is performed. nih.gov This analysis yields a set of normal vibrational modes, which correspond to the stretching, bending, and deformation of bonds within the molecule. DFT methods, such as B3LYP, can accurately predict the frequencies of these modes. nih.govnih.gov However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

The prediction of UV-Vis absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). conicet.gov.ar This method calculates the electronic excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govconicet.gov.ar

A summary of the typical data generated from these first-principles calculations is presented in the table below.

| Spectroscopic Method | Calculated Parameter | Typical Computational Method | Information Obtained |

|---|---|---|---|

| ¹H and ¹³C NMR | Isotropic Shielding (σ) / Chemical Shift (δ) | DFT (e.g., B3LYP) with GIAO method | Electronic environment of each hydrogen and carbon atom. |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) and Intensities | DFT (e.g., B3LYP) Frequency Calculation | Identification of functional groups and molecular vibrations. |

| UV-Vis | Excitation Energies / Absorption Wavelength (λmax) | Time-Dependent DFT (TD-DFT) | Information on electronic transitions. |

Comparison of Theoretical Predictions with Experimental Observations

A critical step in computational chemistry is the validation of theoretical models against experimental data. While detailed, peer-reviewed studies presenting a side-by-side comparison for this compound are not widely available, it is possible to compare the expected outcomes of DFT calculations with established experimental data for its constituent functional groups.

For the sulfonyl chloride moiety, IR spectroscopy is particularly diagnostic. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and characteristic. smolecule.com First-principles calculations for various sulfonyl chlorides consistently predict these bands with good accuracy after applying appropriate scaling factors. nih.govnih.gov Similarly, the S-Cl stretching vibration, though weaker, appears in a distinct region of the spectrum that is well-reproduced by computational models. cdnsciencepub.com

In ¹H NMR spectroscopy, the protons on the tetrahydrofuran ring are influenced by the strong electron-withdrawing effect of the -SO₂Cl group. The proton at the C3 position, being alpha to the substituent, is expected to be the most deshielded. Experimental data for similar compounds show this proton as a multiplet significantly downfield. mdpi.com GIAO-DFT calculations are generally successful in replicating such substituent-induced shifts in heterocyclic systems. nih.govresearchgate.net

The table below provides a generalized comparison between typical experimental values for the key functional groups in this compound and the values that would be expected from DFT calculations.

| Spectroscopy | Feature | Typical Experimental Value (cm⁻¹ or ppm) | Expected DFT-Calculated Value | Reference |

|---|---|---|---|---|

| Infrared (IR) | Asymmetric SO₂ Stretch | 1350 - 1410 cm⁻¹ | Within this range after scaling | smolecule.com |

| Symmetric SO₂ Stretch | 1170 - 1200 cm⁻¹ | Within this range after scaling | smolecule.com | |

| S-Cl Stretch | 375 - 385 cm⁻¹ | Within this range after scaling | smolecule.comcdnsciencepub.com | |

| ¹H NMR | Proton at C3 (α to SO₂Cl) | ~4.2 - 4.8 ppm | Predicted value sensitive to functional/basis set, but expected in this downfield region. |

The agreement between theory and experiment for related molecules validates the use of computational methods to assign spectra and understand the structural and electronic properties of compounds like this compound. nih.govnih.gov Discrepancies that may arise can often be attributed to factors such as solvent effects, intermolecular interactions in the experimental sample, or the inherent approximations in the chosen theoretical model. researchgate.net

Future Research Directions and Unexplored Reactivities of Tetrahydrofuran 3 Sulfonyl Chloride

Development of More Sustainable and Greener Synthetic Routes

A primary objective in modern chemical synthesis is the adoption of environmentally benign methodologies. For Tetrahydrofuran-3-sulfonyl chloride, future research will likely focus on developing greener synthetic pathways that minimize waste, avoid hazardous reagents, and utilize sustainable resources.

Key research directions include:

Use of Greener Solvents: Traditional syntheses often employ solvents like tetrahydrofuran (B95107) (THF) google.com. Research is shifting towards more sustainable alternatives. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, presents a viable "drop-in" replacement for THF, offering advantages such as lower water miscibility and greater stability towards acidic hydrolysis acs.orgnih.gov. Other green solvents to be explored could include deep eutectic solvents (DESs), which have proven effective for synthesizing sulfonamides from sulfonyl chlorides and amines under ambient, metal-free conditions. uniba.itresearchgate.net

Aqueous Synthesis: Developing synthetic routes in water is a cornerstone of green chemistry. beilstein-journals.org Methodologies for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides using reagents like oxone-KX in water have been established and could be adapted for the synthesis of this compound. rsc.org

Catalyst-Free and Solvent-Free Conditions: Investigating catalyst-free methodologies, potentially carried out in water or ethanol, or solvent-free approaches using solid supports could significantly improve the environmental profile of the synthesis. uniba.it For instance, methods using anhydrous potassium carbonate or sodium bicarbonate to prevent byproduct formation in sulfonamide synthesis could be adapted. uniba.it

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the sulfonyl chloride group can be precisely controlled and enhanced through catalysis. Future work will explore advanced catalytic systems to improve reaction efficiency, reduce catalyst loading, and achieve higher selectivity in reactions involving this compound. researchgate.net

Promising areas of catalytic research include:

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating sulfonyl radicals from sulfonyl chlorides under mild conditions. nih.gov Systems using catalysts like Ir(ppy)₃ can be used for tandem sulfonylation-cyclization reactions. nih.govrsc.org Applying this to this compound could enable novel carbon-sulfur bond formations with alkenes and alkynes. nih.gov

Transition Metal Catalysis:

Palladium-Catalyzed Cross-Coupling: Suzuki-type coupling reactions, which are powerful tools for forming diaryl sulfones from aryl boronic acids and arylsulfonyl chlorides, could be adapted for this compound. chemrevlett.com This would allow for the direct coupling of the tetrahydrofuran-3-sulfonyl moiety with a wide range of aryl and heteroaryl partners.

Copper and Nickel Catalysis: Copper-catalyzed C-S coupling reactions provide an alternative route for forming thioethers from sulfonyl chlorides. researchgate.net Similarly, nickel-catalyzed couplings have been shown to be effective for reactions of sulfonyl-containing compounds, including stereoconvergent cross-couplings. rsc.org Exploring these systems could expand the range of transformations possible with this compound.

Electrochemical Methods: Electrochemical synthesis offers a reagent-less approach to functionalization. General electrochemical methods for the oxidation of C(sp³)–H bonds have been developed, which could potentially be applied to the tetrahydrofuran ring itself, offering a novel strategy for functionalization. researchgate.net

Expansion of Substrate Scope in Functionalization Reactions

A key measure of a reagent's utility is the breadth of substrates with which it can react. Future research will aim to significantly expand the scope of molecules that can be functionalized using this compound. This involves reacting it with a more diverse array of nucleophiles and coupling partners to introduce the tetrahydrofuran-3-sulfonyl group into various molecular scaffolds.

Future efforts will likely target:

Diverse Nucleophiles: While reactions with common nucleophiles like amines and alcohols are known, a systematic exploration of its reactivity with a wider range of substrates is needed. This includes less-reactive amines, sterically hindered alcohols, and various thiols.

Carbon Nucleophiles and Organometallics: Expanding the scope to include reactions with carbon-based nucleophiles, such as organozinc reagents nih.govacs.org or Grignard reagents, would enable the formation of carbon-sulfur bonds, leading to sulfones.

Unsaturated Systems: Further investigation into the addition reactions with a broader range of alkenes and alkynes, including those with diverse electronic properties and functional groups, is warranted. nih.govrsc.org This could lead to highly functionalized linear or cyclic products.

C-H Functionalization: Using this compound in C-H functionalization reactions would be a powerful strategy for the late-stage modification of complex molecules. rsc.org

Integration into Flow Chemistry and Automation Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, scalability, reproducibility, and the ability to access novel reaction space. beilstein-journals.org Integrating the synthesis and subsequent reactions of this compound into these platforms is a promising direction for future research.

Key aspects for development include:

Continuous Synthesis: Automated, continuous-flow systems have been successfully developed for the production of aryl sulfonyl chlorides, enabling safer handling of hazardous reagents like chlorosulfonic acid and improving spacetime yield. mdpi.com A similar approach for this compound would make the compound more accessible for large-scale applications.

Automated Functionalization: Flow reactors can be used to perform reactions with sulfonyl chlorides with high chemoselectivity, often at higher temperatures and without the need for catalysts that might be required in batch processes. beilstein-journals.org This has been demonstrated for the synthesis of m-sulfamoylbenzamide analogues. beilstein-journals.org

High-Throughput Screening: Automated platforms can facilitate the rapid screening of reaction conditions and the synthesis of libraries of compounds derived from this compound for applications in drug discovery and materials science. nih.govacs.org The integration with automated liquid-liquid extraction and purification systems can create a fully autonomous workflow. acs.org

Investigation of Bioorthogonal Applications Beyond Current Scopes

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov While sulfonyl chlorides have been mentioned as potential reactive groups for bioconjugation, their application in this field remains largely unexplored compared to canonical bioorthogonal reactions. justia.com

Future research could venture into:

Developing Novel Bioorthogonal Reactions: The high reactivity of sulfonyl chlorides towards nucleophiles presents a challenge for bioorthogonal chemistry due to potential side reactions with biological molecules like water and thiols. ulisboa.pt However, future research could focus on tuning the reactivity of the this compound scaffold or developing specific catalysts that enable selective reaction with a non-native functional group in a biological environment.

Precursor to Bioorthogonal Probes: this compound could serve as a synthetic precursor to other functional groups more amenable to bioorthogonal applications. For example, it could be converted into sulfonyl fluorides or sulfamoyl azides, which have been used in chemical biology contexts. acs.orgnih.gov

Controlled Prodrug Activation: The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is a prominent bioorthogonal reaction used for prodrug activation. nih.govcore.ac.uk While not a direct participant, this compound could be incorporated into linkers for prodrugs, where its cleavage is triggered by a secondary, bioorthogonal reaction.

Q & A

Q. What are the standard protocols for synthesizing Tetrahydrofuran-3-sulfonyl chloride in laboratory settings?

Methodological Answer: this compound is typically synthesized via chlorosulfonation of tetrahydrofuran derivatives. A common approach involves reacting tetrahydrofuran-3-ol with chlorosulfonic acid (ClSO₃H) under controlled anhydrous conditions at 0–5°C. The reaction is monitored using thin-layer chromatography (TLC) to track sulfonyl chloride formation. Post-reaction, the product is purified via recrystallization from non-polar solvents (e.g., hexane) to achieve >95% purity. Researchers should ensure rigorous moisture exclusion to prevent hydrolysis to the sulfonic acid derivative .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer: To maintain stability:

- Store in airtight, amber glass containers under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture ingress.

- Keep at –20°C in a desiccator with anhydrous silica gel or molecular sieves .

- Avoid proximity to strong oxidizing agents (e.g., peroxides, chlorates) due to incompatibility risks .

Q. What analytical techniques are used to confirm the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to confirm sulfonyl chloride functionality (δ ~3.5–4.0 ppm for tetrahydrofuran protons; δ ~130–140 ppm for sulfonyl carbon).

- Infrared Spectroscopy (IR): Peaks at 1370–1385 cm⁻¹ (asymmetric SO₂ stretch) and 1160–1170 cm⁻¹ (symmetric SO₂ stretch) validate sulfonyl chloride groups .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 220 nm to assess purity (>97%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in nucleophilic substitutions?

Methodological Answer: Optimization strategies include:

- Solvent Selection: Use dichloromethane (DCM) or tetrahydrofuran (THF) for polar aprotic environments to enhance reactivity.

- Base Addition: Employ triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts and drive reactions to completion.

- Temperature Control: Conduct reactions at 0–25°C to minimize side reactions (e.g., sulfonate ester formation).

- Moisture Exclusion: Use Schlenk lines or gloveboxes to prevent hydrolysis .

Q. What strategies are recommended for resolving contradictions in reported reactivity data of this compound?

Methodological Answer: To address discrepancies:

Reproduce Reactions: Systematically replicate studies under standardized conditions (solvent, temperature, stoichiometry).

Cross-Validate Techniques: Combine NMR kinetics , mass spectrometry (MS) , and computational modeling (DFT) to identify intermediates or competing pathways.

Explore Substituent Effects: Vary substituents on tetrahydrofuran to isolate electronic/steric influences on reactivity .

Q. How can this compound be utilized in solid-phase synthesis or resin-supported reactions?

Methodological Answer: The compound is effective for resin functionalization :

Resin Activation: React with aminomethyl polystyrene resins in DCM to immobilize sulfonyl chloride groups.

Coupling Reactions: Use the resin-bound reagent for sulfonamide formation with amines (e.g., peptide synthesis).

Monitoring: Track resin loading via FT-IR (SO₂ peaks at 1370–1385 cm⁻¹) or Kaiser test for free amine quantification .

Q. What safety protocols should be followed given limited toxicological data on this compound?

Methodological Answer: Assume high hazard potential: